molecular formula C24H32F2O6 B13856245 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone

3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone

Cat. No.: B13856245
M. Wt: 454.5 g/mol
InChI Key: QDLRICLJTNMNNZ-BLEYLIQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is a synthetic corticosteroid compound characterized by specific structural modifications that influence its chemical and biological properties. Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure selective modification of the steroid backbone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can have different biological activities and properties .

Scientific Research Applications

3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.

    Biology: Employed in research on steroid hormone receptors and their biological effects.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new corticosteroid drugs and formulations.

Mechanism of Action

The mechanism of action of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the regulation of gene expression and modulation of inflammatory responses. The compound’s fluorination and isopropylidenedioxy modifications enhance its binding affinity and selectivity for glucocorticoid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is unique due to its specific structural modifications, which enhance its stability, binding affinity, and selectivity for glucocorticoid receptors. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H32F2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12,17-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H32F2O6/c1-20(2)31-18-9-14-12-5-6-13-19(25)15(28)7-8-21(13,3)23(12,26)16(29)10-22(14,4)24(18,32-20)17(30)11-27/h12,14,16,18,27,29H,5-11H2,1-4H3/t12-,14-,16-,18+,21-,22-,23-,24+/m0/s1

InChI Key

QDLRICLJTNMNNZ-BLEYLIQZSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F

Canonical SMILES

CC1(OC2CC3C4CCC5=C(C(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C

Origin of Product

United States

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